molecular formula C48H32N2 B13658033 9-([1,1'-Biphenyl]-2-yl)-9'-([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole

9-([1,1'-Biphenyl]-2-yl)-9'-([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole

Cat. No.: B13658033
M. Wt: 636.8 g/mol
InChI Key: YNCCQDXVWLWCOV-UHFFFAOYSA-N
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Description

9-([1,1’-Biphenyl]-2-yl)-9’-([1,1’-biphenyl]-4-yl)-9H,9’H-3,3’-bicarbazole is a complex organic compound that features a unique structure composed of biphenyl and carbazole units

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-([1,1’-Biphenyl]-2-yl)-9’-([1,1’-biphenyl]-4-yl)-9H,9’H-3,3’-bicarbazole typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is used to form the biphenyl units. The reaction conditions often involve palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate in an organic solvent like toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

9-([1,1’-Biphenyl]-2-yl)-9’-([1,1’-biphenyl]-4-yl)-9H,9’H-3,3’-bicarbazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic aromatic substitution reactions are common, where halogenation, nitration, and sulfonation can occur.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully hydrogenated derivatives. Substitution reactions can introduce various functional groups onto the biphenyl or carbazole rings.

Scientific Research Applications

9-([1,1’-Biphenyl]-2-yl)-9’-([1,1’-biphenyl]-4-yl)-9H,9’H-3,3’-bicarbazole has several scientific research applications:

    Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.

    Materials Science: Employed in the synthesis of advanced materials with unique optical and electronic properties.

    Biology and Medicine: Investigated for potential use in drug delivery systems and as a fluorescent probe for biological imaging.

    Industry: Utilized in the production of high-performance polymers and as a component in electronic devices.

Mechanism of Action

The mechanism by which 9-([1,1’-Biphenyl]-2-yl)-9’-([1,1’-biphenyl]-4-yl)-9H,9’H-3,3’-bicarbazole exerts its effects involves its ability to participate in π-π stacking interactions and electron transfer processes. These interactions are crucial for its function in optoelectronic devices, where it facilitates efficient charge transport and light emission. The molecular targets and pathways involved include the interaction with other organic molecules and the formation of exciplexes in OLEDs.

Comparison with Similar Compounds

Similar Compounds

    9-Phenylcarbazole: Similar structure but with only one phenyl group attached to the carbazole unit.

    9,9’-Bicarbazole: Lacks the biphenyl units, making it less complex.

    Biphenylcarbazole Derivatives: Various derivatives with different substituents on the biphenyl or carbazole rings.

Uniqueness

9-([1,1’-Biphenyl]-2-yl)-9’-([1,1’-biphenyl]-4-yl)-9H,9’H-3,3’-bicarbazole is unique due to its dual biphenyl and carbazole structure, which imparts superior electronic properties. This makes it particularly valuable in applications requiring high charge mobility and stability.

Biological Activity

9-([1,1'-Biphenyl]-2-yl)-9'-([1,1'-biphenyl]-4-yl)-9H,9'H-3,3'-bicarbazole is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide an overview of its biological properties based on existing research findings.

Chemical Structure and Properties

The compound features a bicarbazole backbone with biphenyl substituents at specific positions. Its molecular formula is C48H32N2C_{48}H_{32}N_2, and it has a molecular weight of 704.78 g/mol. The structure can be visualized as follows:

Structure 9([1,1Biphenyl]2yl)9([1,1biphenyl]4yl)9H,9H3,3bicarbazole\text{Structure }this compound

Antitumor Activity

Recent studies have demonstrated that compounds related to bicarbazoles exhibit significant antitumor properties. For instance, derivatives of bicarbazole have shown potent activity against various cancer cell lines:

Cell Line GI50 (µM) TGI (µM) LC50 (µM)
EKVX (Lung Cancer)1.721.525.9
RPMI-8226 (Leukemia)28.715.927.9
OVCAR-4 (Ovarian)25.177.593.3

These results indicate that the compound may inhibit growth in various cancer types, suggesting a potential for development as an anticancer agent .

Antibacterial and Antifungal Activity

Research has also explored the antibacterial and antifungal efficacy of similar compounds. For example, certain derivatives have shown minimal inhibitory concentrations (MICs) effective against common bacterial strains:

Microorganism MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Candida albicans75

These findings suggest that the bicarbazole derivatives could serve as lead compounds for the development of new antibacterial and antifungal agents .

The biological activity of bicarbazoles is often attributed to their ability to intercalate DNA and inhibit topoisomerase enzymes, leading to disrupted DNA replication in cancer cells . Additionally, some studies indicate that these compounds may induce apoptosis in tumor cells through reactive oxygen species (ROS) generation.

Case Studies

A notable case study involved the synthesis of various bicarbazole derivatives and their evaluation for biological activity. The study found that modifications to the biphenyl substituents significantly impacted the compounds' potency against cancer cell lines and their selectivity towards different types of cancer .

Properties

Molecular Formula

C48H32N2

Molecular Weight

636.8 g/mol

IUPAC Name

9-(2-phenylphenyl)-3-[9-(4-phenylphenyl)carbazol-3-yl]carbazole

InChI

InChI=1S/C48H32N2/c1-3-13-33(14-4-1)34-23-27-38(28-24-34)49-45-21-11-8-18-40(45)42-31-36(25-29-47(42)49)37-26-30-48-43(32-37)41-19-9-12-22-46(41)50(48)44-20-10-7-17-39(44)35-15-5-2-6-16-35/h1-32H

InChI Key

YNCCQDXVWLWCOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8C9=CC=CC=C9)C1=CC=CC=C13

Origin of Product

United States

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